

Preclinical Comparison: KRAS G12C Inhibitor 61 vs. Adagrasib (MRTX849)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: KRAS G12C inhibitor 61

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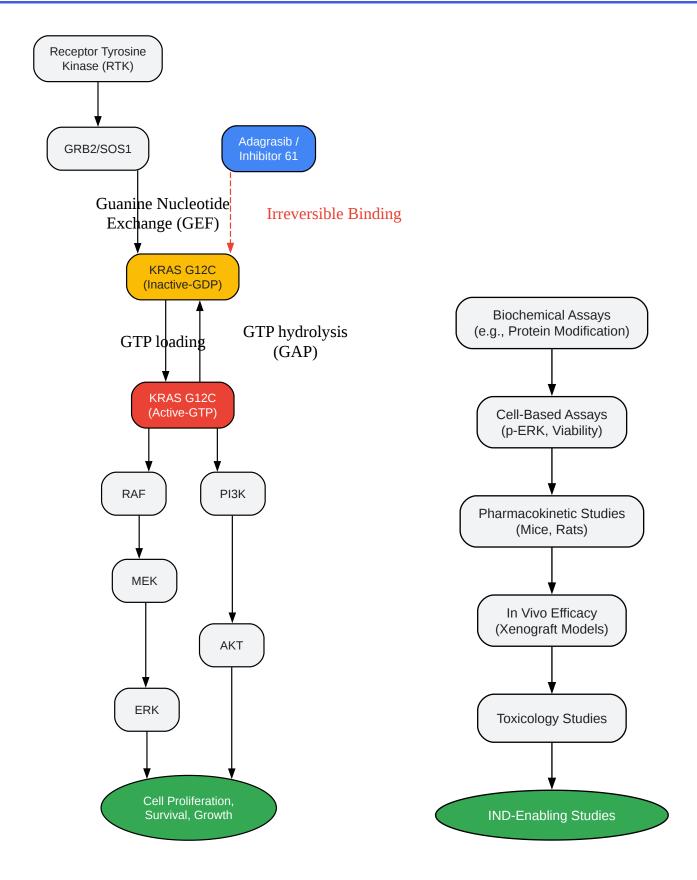
This guide provides a comparative overview of the preclinical data for two KRAS G12C inhibitors: compound 61 and adagrasib (formerly MRTX849). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of these targeted therapies. While extensive preclinical data is publicly available for adagrasib, information regarding inhibitor 61 is limited.

Mechanism of Action

Both adagrasib and presumably inhibitor 61 are covalent inhibitors that selectively target the cysteine residue of the KRAS G12C mutant protein. This irreversible binding locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that drive tumor growth and proliferation.[1][2][3]

KRAS Signaling Pathway





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References

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- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [Preclinical Comparison: KRAS G12C Inhibitor 61 vs. Adagrasib (MRTX849)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389310#kras-g12c-inhibitor-61-vs-adagrasib-mrtx849-preclinical-comparison]

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